3-chloro-N-[2-(pyridin-3-yl)ethyl]pyrazin-2-amine
Overview
Description
“3-chloro-N-[2-(pyridin-3-yl)ethyl]pyrazin-2-amine” is a chemical compound. It is an intermediate of medicine and agricultural chemicals . It is involved in the Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Scientific Research Applications
Crystal Structure and Molecular Interactions
- In a study conducted by Hu et al. (2011), the crystal structure of a by-product in the synthesis of a specific compound revealed that amine groups form intermolecular hydrogen-bonding associations, demonstrating the compound's potential in forming stable crystalline structures useful in material science and pharmaceuticals (Hu, Yang, Luo, & Li, 2011).
Synthetic Approaches and Chemical Properties
- Yang et al. (2019) described the development of a scalable process for the insecticidal candidate tyclopyrazoflor, showcasing a [3 + 2] cyclization strategy to synthesize a key intermediate. This work highlights the compound's role in the synthesis of insecticidal agents (Yang et al., 2019).
- Ju (2014) presented a method for synthesizing an important intermediate for the production of pesticides, emphasizing the compound's utility in agrochemical research (Ju, 2014).
Potential Applications in Drug Discovery
- Murphy et al. (2011) discovered analogues substituted with various amines as potent and selective inhibitors of PDK1, indicating the compound's relevance in the development of anticancer agents (Murphy et al., 2011).
- Kumar and Mashelker (2006) synthesized derivatives expected to have antihypertensive activity, underscoring the compound's potential in medical research (Kumar & Mashelker, 2006).
Heterocyclic Compounds and Their Biological Significance
- Higashio and Shoji (2004) discussed the role of nitrogen-containing compounds, including pyrazines, in various applications ranging from pharmaceuticals to agrochemicals, highlighting the broad relevance of such compounds in scientific research (Higashio & Shoji, 2004).
Properties
IUPAC Name |
3-chloro-N-(2-pyridin-3-ylethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-11(16-7-6-14-10)15-5-3-9-2-1-4-13-8-9/h1-2,4,6-8H,3,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXIQICUMIGFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701236102 | |
Record name | 3-Chloro-N-[2-(3-pyridinyl)ethyl]-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701236102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248012-77-2 | |
Record name | 3-Chloro-N-[2-(3-pyridinyl)ethyl]-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1248012-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-[2-(3-pyridinyl)ethyl]-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701236102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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